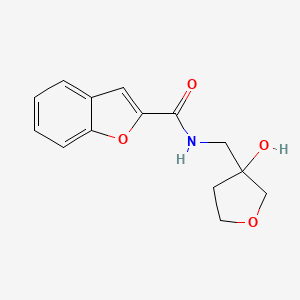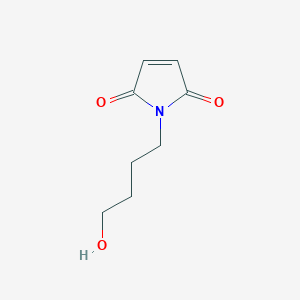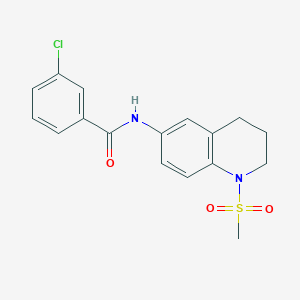
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a benzofuran moiety and a 3-hydroxytetrahydrofuran moiety . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . 3-Hydroxytetrahydrofuran (3-OH THF) is a colorless liquid that is a useful pharmaceutical intermediate .
Synthesis Analysis
The synthesis of benzofuran derivatives has been achieved through various methods, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents . The synthesis of 3-hydroxytetrahydrofuran has been achieved through methods such as cyclization and hydrolysis of 3,4-Dibromo-1-methoxybutane .Molecular Structure Analysis
The molecular structure of benzofuran is composed of fused benzene and furan rings . The structure of 3-hydroxytetrahydrofuran includes a tetrahydrofuran ring with a hydroxyl group at the 3-position .Chemical Reactions Analysis
Benzofuran derivatives have been synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . 3-Hydroxytetrahydrofuran has been synthesized via hydroboration of 2,3- and 2,5-dihydrofuran employing various borane reagents .Physical And Chemical Properties Analysis
3-Hydroxytetrahydrofuran is a colorless liquid with a normal boiling point of 179 °C and boiling at 88−89 °C at 17 mmHg, with a density of 1.087 g/cm^3 at 19 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have developed innovative synthetic pathways to create a variety of compounds involving benzofuran and tetrahydrofuran moieties, which are crucial for further pharmaceutical and biochemical studies. For instance, the synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide presents a methodology for producing N-methylamino acid esters, showcasing the flexibility of tetrahydrofuran derivatives in synthesis processes (Coggins & Benoiton, 1971). Similarly, the creation of dihydrobenzofuran lignans with potential antitumor properties highlights the therapeutic relevance of benzofuran derivatives (Pieters et al., 1999).
Evaluation of Biological Activities
The exploration of biological activities is a significant area of application for compounds related to "N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzofuran-2-carboxamide." Research has shown that benzofuran derivatives can possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies on 2-Azetidinone Derivatives integrated with Quinoline, Pyrazole, and Benzofuran Moieties reveal promising antimicrobial activity (Idrees et al., 2020). Additionally, benzofuran-2-carboxamide derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic agents, indicating the potential for developing new therapeutic agents (Xie et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(15-8-14(17)5-6-18-9-14)12-7-10-3-1-2-4-11(10)19-12/h1-4,7,17H,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXBFKTMHQWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2742520.png)
![N,N-diethyl-2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2742521.png)


![1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2742526.png)
![5-{[(2-chlorobenzyl)thio]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2742527.png)



![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)
![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)